

# 5-Methoxy-2-methyl-4-nitroaniline molecular structure and formula

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## Compound of Interest

Compound Name: 5-Methoxy-2-methyl-4-nitroaniline

Cat. No.: B028023

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## An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **5-Methoxy-2-methyl-4-nitroaniline**. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Molecular Structure and Formula

**5-Methoxy-2-methyl-4-nitroaniline** is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methoxy group (-OCH<sub>3</sub>), a methyl group (-CH<sub>3</sub>), a nitro group (-NO<sub>2</sub>), and an amino group (-NH<sub>2</sub>).

- Chemical Formula: C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>[1]
- IUPAC Name: **5-methoxy-2-methyl-4-nitroaniline**[2]
- CAS Number: 106579-00-4[1][2]
- SMILES: CC1=CC(=C(C=C1N)OC)--INVALID-LINK--[O-][2]

Below is a two-dimensional diagram of the molecular structure of **5-Methoxy-2-methyl-4-nitroaniline**.

Caption: 2D Molecular Structure of **5-Methoxy-2-methyl-4-nitroaniline**.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Methoxy-2-methyl-4-nitroaniline** is presented in the table below. Please note that experimental values for melting point, boiling point, and solubility are not readily available in the literature; therefore, computed values are provided.

Property	Value	Source
Molecular Weight	182.18 g/mol	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a>
XLogP3	1.4	<a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[2]</a>
Rotatable Bond Count	2	<a href="#">[2]</a>
Exact Mass	182.06914219 Da	<a href="#">[2]</a>
Monoisotopic Mass	182.06914219 Da	<a href="#">[2]</a>
Topological Polar Surface Area	81.1 Å <sup>2</sup>	<a href="#">[2]</a>
Heavy Atom Count	13	<a href="#">[2]</a>

## Experimental Protocols

Detailed experimental protocols for the synthesis of **5-Methoxy-2-methyl-4-nitroaniline** are not explicitly available in peer-reviewed literature. However, a general synthesis can be inferred from the procedures for structurally similar compounds, such as 5-methoxy-2-nitroaniline.[\[3\]](#) The synthesis would likely involve the nitration of a substituted aniline precursor.

### General Hypothetical Synthesis Workflow:

A plausible synthetic route would start with the acetylation of the amino group of a suitable methoxytoluidine precursor to protect it. This would be followed by nitration of the aromatic ring.

The directing effects of the existing substituents would be crucial in achieving the desired substitution pattern. Finally, deprotection of the amino group would yield the target compound.

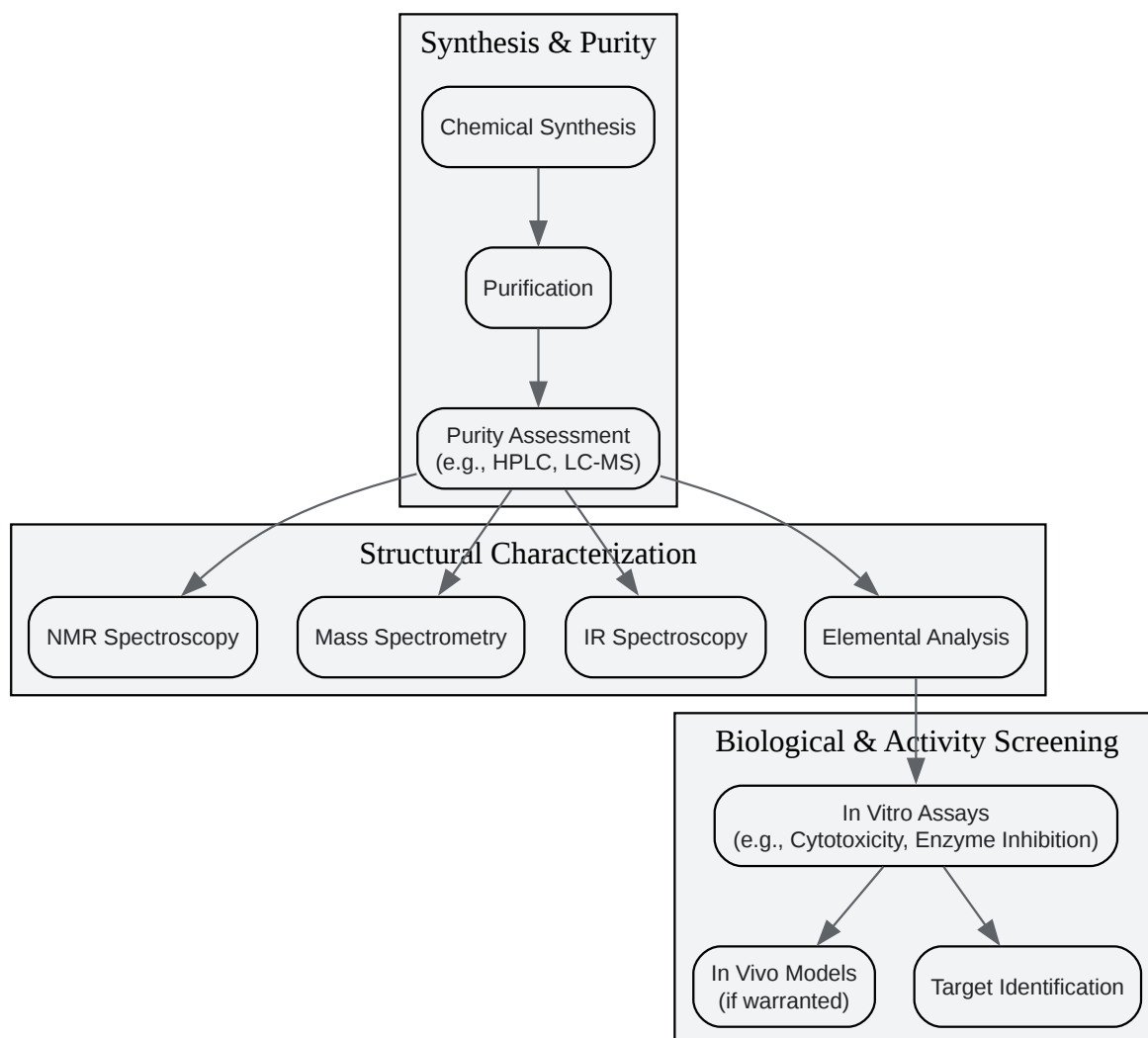
Caption: A generalized workflow for the synthesis and characterization of an aniline derivative.

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds. The actual experimental conditions, such as reagents, solvents, reaction times, and temperatures, would need to be optimized for the specific synthesis of **5-Methoxy-2-methyl-4-nitroaniline**.

## Applications and Biological Activity

**5-Methoxy-2-methyl-4-nitroaniline** is primarily designated as a chemical for research purposes.<sup>[4]</sup> Its utility in specific applications, such as in proteomics research, has been noted, although detailed studies outlining its biological activity or specific roles are limited in publicly available literature.<sup>[1]</sup> As an aromatic amine with nitro and methoxy functional groups, it holds potential as an intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals.

The following diagram illustrates a logical workflow for the initial investigation of a novel chemical compound like **5-Methoxy-2-methyl-4-nitroaniline** in a research setting.



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Caption: Logical workflow for the characterization and screening of a new chemical entity.

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## References

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